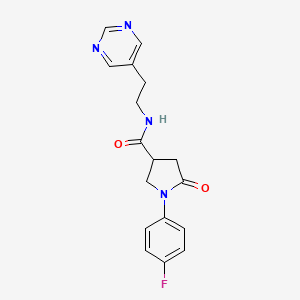
1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide, also known as Compound A, is a novel chemical compound that has gained significant attention in scientific research. This compound has shown potential in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
Selective Kinase Inhibitors
Research has demonstrated the discovery and development of substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have shown promising results in preclinical models of cancer, indicating their potential as therapeutic agents in oncology (Schroeder et al., 2009).
NF-kappaB and AP-1 Gene Expression Inhibitors
Further investigations have focused on the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide and its analogs. These compounds inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors, with modifications aimed at improving oral bioavailability. This research contributes to the understanding of how certain structural modifications can enhance the bioactivity of these compounds (Palanki et al., 2000).
PARP Inhibitors
Optimization of benzimidazole carboxamide derivatives has led to the identification of highly potent and efficacious inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors, such as A-966492, exhibit significant potential in cancer therapy due to their ability to enhance the efficacy of other chemotherapeutic agents and their oral bioavailability (Penning et al., 2010).
Anticancer and Anti-Inflammatory Agents
The synthesis and evaluation of novel pyrazolopyrimidines derivatives have shown anticancer and anti-5-lipoxygenase activities. These findings underscore the potential of pyrazolopyrimidines derivatives as leads for the development of new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide is a specific protein that mediates abnormal cellular proliferation . This compound is designed to bind to this targeted protein, thereby modulating its activity .
Mode of Action
1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide: interacts with its target protein by forming a covalent bond . This interaction results in the modulation of the protein’s activity, which can lead to changes in cellular proliferation .
Biochemical Pathways
The action of 1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide affects the biochemical pathways related to cellular proliferation . By modulating the activity of its target protein, this compound can influence downstream effects in these pathways .
Result of Action
The molecular and cellular effects of 1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide ’s action are primarily related to the modulation of its target protein’s activity . This can result in changes in cellular proliferation, potentially leading to therapeutic applications .
properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(2-pyrimidin-5-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-14-1-3-15(4-2-14)22-10-13(7-16(22)23)17(24)21-6-5-12-8-19-11-20-9-12/h1-4,8-9,11,13H,5-7,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNMEAVSHPGBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553428.png)



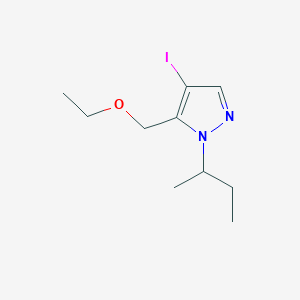

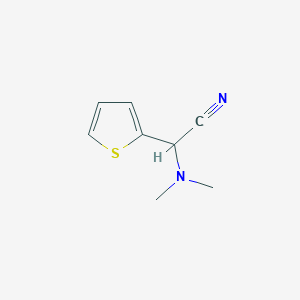
![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)
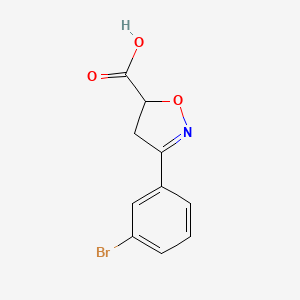
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)
![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)
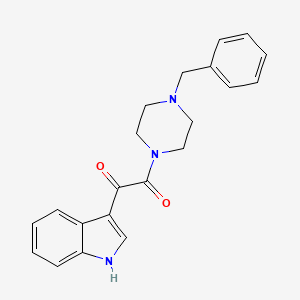
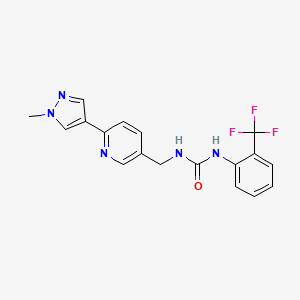
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)